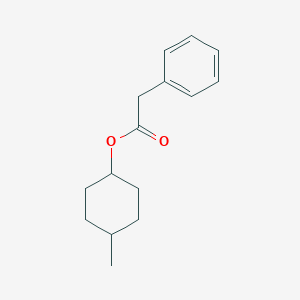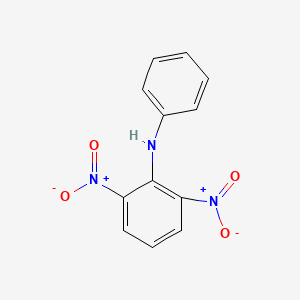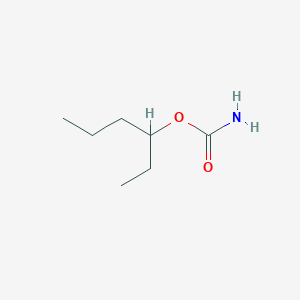
(4-Methylcyclohexyl) 2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylcyclohexyl) 2-phenylacetate is an organic compound that belongs to the ester family. It is characterized by the presence of a cyclohexane ring substituted with a methyl group at the fourth position and an ester functional group attached to a phenylacetate moiety. This compound is known for its pleasant fragrance and is often used in the fragrance and flavor industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl) 2-phenylacetate typically involves the esterification reaction between (4-Methylcyclohexanol) and phenylacetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of a continuous flow reactor also enhances the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
(4-Methylcyclohexyl) 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenylacetic acid and (4-Methylcyclohexyl) carboxylic acid.
Reduction: (4-Methylcyclohexyl) 2-phenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
(4-Methylcyclohexyl) 2-phenylacetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
作用機序
The mechanism of action of (4-Methylcyclohexyl) 2-phenylacetate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the formation of (4-Methylcyclohexanol) and phenylacetic acid. These products can then participate in various metabolic pathways. The compound’s interaction with molecular targets and pathways is still under investigation, but it is believed to involve interactions with olfactory receptors due to its aromatic properties.
類似化合物との比較
Similar Compounds
Cyclohexyl 2-phenylacetate: Similar structure but lacks the methyl group on the cyclohexane ring.
(4-Methylcyclohexyl) acetate: Similar structure but lacks the phenyl group.
Phenylacetate esters: A broad class of compounds with varying alkyl groups attached to the ester.
Uniqueness
(4-Methylcyclohexyl) 2-phenylacetate is unique due to the presence of both a methyl-substituted cyclohexane ring and a phenylacetate moiety. This combination imparts distinct chemical and physical properties, such as its specific fragrance profile, making it valuable in the fragrance and flavor industry.
特性
CAS番号 |
5421-24-9 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
(4-methylcyclohexyl) 2-phenylacetate |
InChI |
InChI=1S/C15H20O2/c1-12-7-9-14(10-8-12)17-15(16)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
InChIキー |
MIBZRIPDDIEEEF-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)OC(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)

![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)




![(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14724908.png)




![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
